molecular formula C20H19NO4 B2748312 8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide CAS No. 941010-25-9

8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide

Cat. No. B2748312
M. Wt: 337.375
InChI Key: KQMJGEDJIWOUIH-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of organic compound found in many plants. They have a distinctive sweet odor, and are used in perfumes and as flavorings . They also have various biological activities, and are used in some types of drugs .


Synthesis Analysis

The synthesis of 2H-chromene derivatives often involves the Pechmann condensation, which is a reaction between phenols and β-keto esters or β-diketones in the presence of a Lewis acid . Other methods include the Knoevenagel reaction, the Reformatsky reaction, and the Wittig reaction .


Molecular Structure Analysis

The molecular structure of 2H-chromene derivatives typically includes a benzene ring fused to a pyran ring . The exact structure would depend on the specific substituents attached to the rings.


Chemical Reactions Analysis

2H-chromene derivatives can undergo various chemical reactions, depending on the specific substituents present. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of pericyclic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-chromene derivatives can vary widely, depending on the specific substituents present. For example, 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature, and has a molecular weight of 234.21 .

Scientific Research Applications

Synthesis and Structural Analysis

Chromene derivatives are synthesized through various chemical reactions, highlighting their diverse structural frameworks and potential for further modification. For instance, studies have demonstrated methods for synthesizing 4-oxo-4H-chromene derivatives, including those involving multicomponent reactions for producing densely functionalized chromenes, which are valuable for developing materials with specific properties (Boominathan et al., 2011). Another example includes the crystal structure analysis of chromene compounds, providing insights into their molecular conformations and the potential for interaction with other molecules (Reis et al., 2013).

Material Science and Polymer Research

Chromene derivatives have found applications in material science, particularly in the synthesis of polymers with specific properties. For example, the incorporation of coumarin chromophores into aromatic polyamides results in materials with photosensitive properties, which could be useful in developing light-responsive materials (Nechifor, 2009).

Anticancer Research

In the realm of medicinal chemistry, certain chromene derivatives have been explored for their potential anticancer properties. For example, the structure-activity relationship studies of specific chromene compounds have provided insights into their mechanisms of overcoming drug resistance in cancer cells, offering a pathway for developing new anticancer therapies (Das et al., 2009).

Antimicrobial and Antioxidant Activities

Chromene derivatives have also been investigated for their antimicrobial and antioxidant activities. Research on highly functionalized 4H-chromene-3-carboxamide derivatives has shown promising results against various bacterial strains and demonstrated significant antioxidant properties, which could be beneficial in developing new antimicrobial agents and antioxidants (Chitreddy & Shanmugam, 2017).

Safety And Hazards

The safety and hazards of 2H-chromene derivatives can vary widely, depending on the specific compound. It’s always important to handle these compounds with appropriate safety precautions. For example, a Material Safety Data Sheet (MSDS) is available for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid .

Future Directions

Research on 2H-chromene derivatives is ongoing, with many potential applications in medicine and other fields. For example, new synthetic methods are being developed, and new biological activities are being discovered .

properties

IUPAC Name

8-ethoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMJGEDJIWOUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide

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